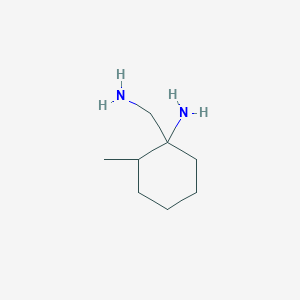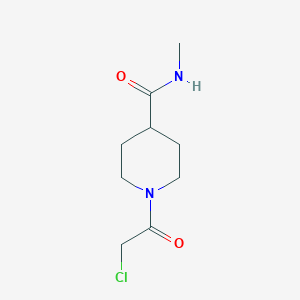
1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide
Übersicht
Beschreibung
“1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide” is a synthetic organic compound. It is a derivative of chloroacetyl chloride . It is used in a variety of scientific research applications.
Synthesis Analysis
The synthesis of “1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide” involves a multi-step process starting with L-proline . The first step is the reaction of L-proline with chloroacetyl chloride, which leads to the formation of an N-acylated product . This compound is then converted into the carbonitrile via the corresponding amide intermediate .Molecular Structure Analysis
The molecular structure of “1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide” can be represented by the molecular formula C7H9ClN2O . The InChI representation of the molecule is InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2 .Chemical Reactions Analysis
The compound “1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide” can undergo various chemical reactions. For instance, it can be selectively N-chloroacylated in the presence of alcohols and phenols . The acylated products are obtained in high yields and can be easily isolated without chromatographic separation .Wissenschaftliche Forschungsanwendungen
Summary of the Application
“1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide” is used as a key intermediate in the synthesis of DPP-IV inhibitors . DPP-IV inhibitors are a class of drugs that are used to treat type-II diabetes .
Methods of Application or Experimental Procedures
The synthesis of the DPP-IV inhibitor Vildagliptin was achieved using “1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide” as an intermediate . The reaction of L-proline with chloroacetyl chloride was followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .
Results or Outcomes Obtained
The synthesized pyrrolidine derivative was utilized to prepare the DPP-IV inhibitor Vildagliptin . DPP-IV inhibitors offer several potential advantages over existing therapies including decreased risk of hypoglycemia, potential for weight loss, and the potential for regeneration and differentiation of pancreatic β-cells .
Application in Organic Chemistry
Summary of the Application
“1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide” is used in the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile , a key intermediate for dipeptidyl peptidase IV inhibitors .
Methods of Application or Experimental Procedures
The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile involves the reaction of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .
Results or Outcomes Obtained
The synthesized pyrrolidine derivative was utilized to prepare DPP-IV inhibitor Vildagliptin . The synthesis method has the advantages of simple operation, high efficiency, high yield, high purity, low cost, safety, and environmental protection .
Application in Antimicrobial and Antiproliferative Agents
Summary of the Application
“1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide” is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives , which have shown promising antimicrobial and antiproliferative activities .
Methods of Application or Experimental Procedures
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Results or Outcomes Obtained
The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Zukünftige Richtungen
The compound “1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide” has potential for future research and development. It can serve as a versatile building block for synthesizing various heterocycles like pyridine, pyrimidine, and pyrrole derivatives . Its unique nucleophilicity and electrophilicity facilitate the construction of complex heterocyclic structures, which are pivotal in pharmaceutical development .
Eigenschaften
IUPAC Name |
1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-11-9(14)7-2-4-12(5-3-7)8(13)6-10/h7H,2-6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDDNFYYSVEQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



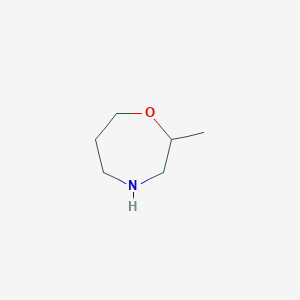
![3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B1371058.png)
![2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371059.png)

![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)
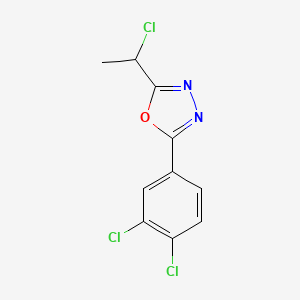
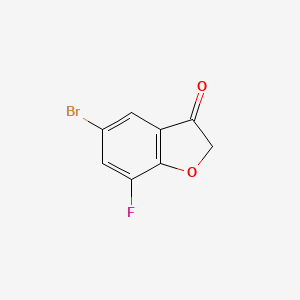
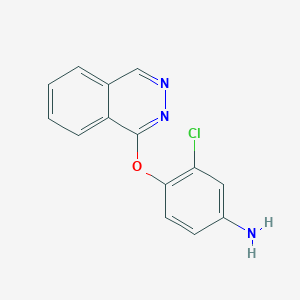
![4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1371068.png)
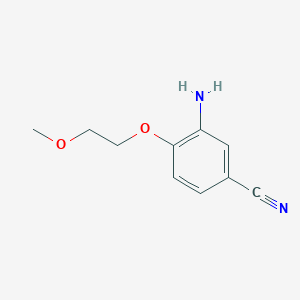
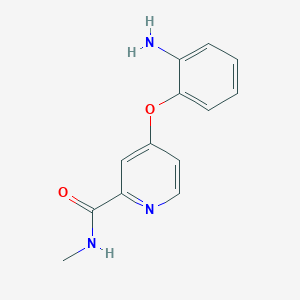
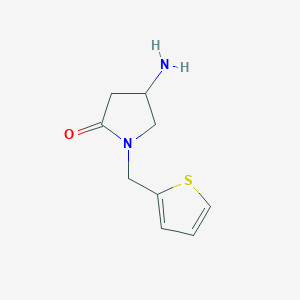
![1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1371075.png)
